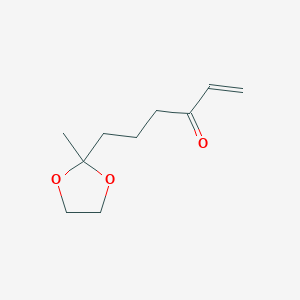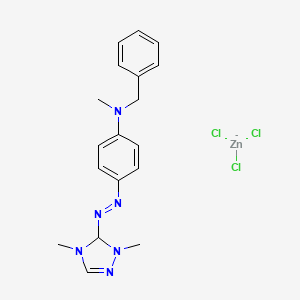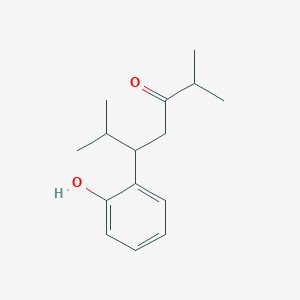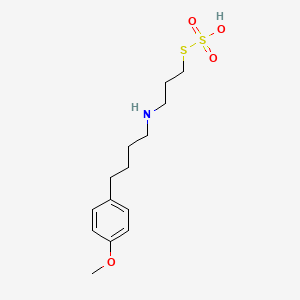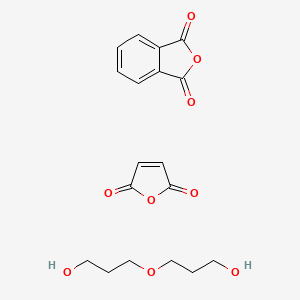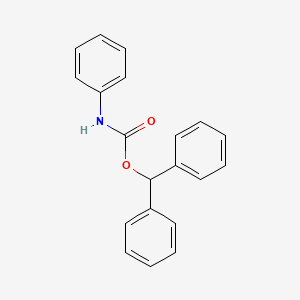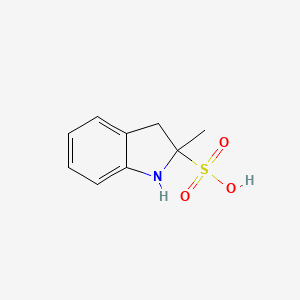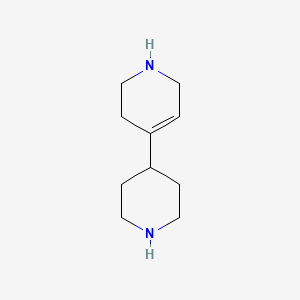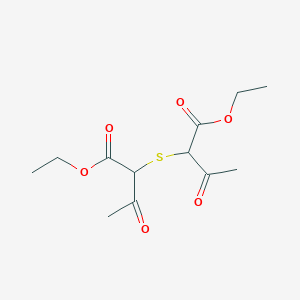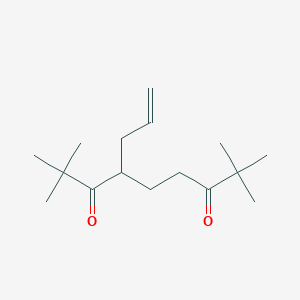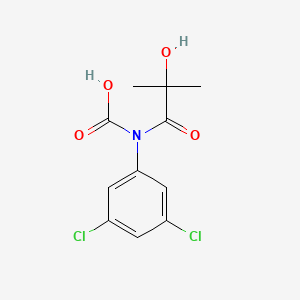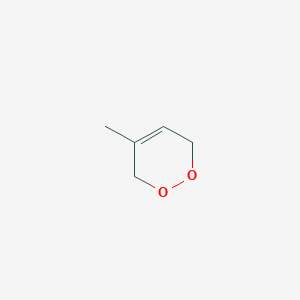(phenylethynyl)-lambda~5~-phosphane CAS No. 50965-19-0](/img/structure/B14663609.png)
[(4-Nitrophenyl)imino](diphenyl)(phenylethynyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structural features. This compound contains a nitrophenyl group, an imino group, and a phenylethynyl group attached to a lambda5-phosphane core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane typically involves multi-step organic reactions. One common approach is the reaction of 4-nitroaniline with diphenylphosphine chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with phenylacetylene under specific conditions to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
科学的研究の応用
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino and phenylethynyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane can be compared with other organophosphorus compounds such as:
Triphenylphosphine: Unlike (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane, triphenylphosphine lacks the nitrophenyl and phenylethynyl groups, resulting in different reactivity and applications.
Diphenylphosphine oxide: This compound contains a phosphine oxide group instead of the imino group, leading to distinct chemical properties.
Phenylphosphine: Phenylphosphine has a simpler structure with only one phenyl group attached to the phosphorus atom, making it less versatile in terms of reactivity.
The unique combination of functional groups in (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane imparts distinct chemical properties and reactivity, setting it apart from these similar compounds.
特性
CAS番号 |
50965-19-0 |
|---|---|
分子式 |
C26H19N2O2P |
分子量 |
422.4 g/mol |
IUPAC名 |
(4-nitrophenyl)imino-diphenyl-(2-phenylethynyl)-λ5-phosphane |
InChI |
InChI=1S/C26H19N2O2P/c29-28(30)24-18-16-23(17-19-24)27-31(25-12-6-2-7-13-25,26-14-8-3-9-15-26)21-20-22-10-4-1-5-11-22/h1-19H |
InChIキー |
AORJXLBPVRCWLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CP(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




